molecular formula C27H22ClN3 B12782787 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride CAS No. 90358-73-9

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride

Katalognummer: B12782787
CAS-Nummer: 90358-73-9
Molekulargewicht: 423.9 g/mol
InChI-Schlüssel: WNRBQYKPCOJPOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound can also interact with cellular pathways, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Diphenyl-1,3a,8,12b-tetrahydrodibenzo(b,f)pyrazolo(3,4-d)azepine monohydrochloride is unique due to its combination of multiple aromatic rings and heterocyclic elements, which confer specific biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

90358-73-9

Molekularformel

C27H22ClN3

Molekulargewicht

423.9 g/mol

IUPAC-Name

3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene;hydrochloride

InChI

InChI=1S/C27H21N3.ClH/c1-3-11-19(12-4-1)26-25-21-15-7-9-17-23(21)28-24-18-10-8-16-22(24)27(25)30(29-26)20-13-5-2-6-14-20;/h1-18,25,27-28H;1H

InChI-Schlüssel

WNRBQYKPCOJPOB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C3C2C4=CC=CC=C4NC5=CC=CC=C35)C6=CC=CC=C6.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.